Aqueous Solubility: Nitrophenyl vs. Phenyl Analog Comparison
3-Acetamido-3-(4-nitrophenyl)propanoic acid exhibits a measured aqueous solubility of 37.8 μg/mL . In contrast, the non-nitrated analog 3-acetamido-3-phenylpropanoic acid (CAS 40638-98-0) is described as 'slightly soluble in water' without a numerical value , but its significantly lower molecular weight (207.23 g/mol vs. 252.22 g/mol) and absence of the polar nitro group suggest a higher water solubility. The 4-nitro substituent on the target compound reduces aqueous solubility relative to the phenyl analog by enhancing intermolecular π-stacking and dipole-dipole interactions in the solid state, while also decreasing hydrogen-bonding capacity with water. The reported 37.8 μg/mL solubility value provides a quantitative baseline for designing aqueous reaction conditions, buffer compatibility assessments, and purification protocols.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 37.8 μg/mL |
| Comparator Or Baseline | 3-Acetamido-3-phenylpropanoic acid: 'Slightly soluble in water' (no numerical value); molecular weight 207.23 g/mol |
| Quantified Difference | Not directly quantifiable due to lack of numerical comparator data; however, the target compound is significantly less water-soluble due to the 4-nitro substituent. |
| Conditions | Solubility measurement conditions not specified in the source; value reported as part of physicochemical property table. |
Why This Matters
The 37.8 μg/mL aqueous solubility value enables researchers to determine appropriate solvent systems, buffer concentrations, and experimental conditions, preventing precipitation artifacts in biological assays or synthetic reactions.
